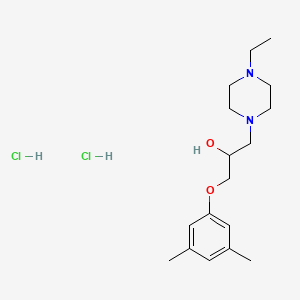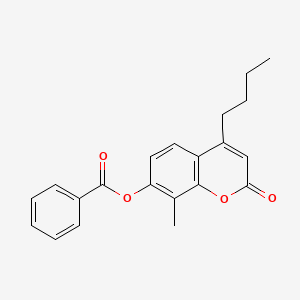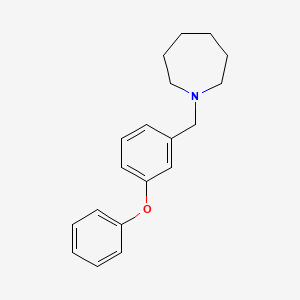
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 selectively binds to the hydrophobic groove of BCL-2 protein, leading to the induction of apoptosis in cancer cells.
作用机制
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide involves the selective inhibition of BCL-2 protein, which is overexpressed in cancer cells. BCL-2 prevents the activation of the intrinsic apoptotic pathway by binding to and sequestering pro-apoptotic proteins, such as BAX and BAK. This compound binds to the hydrophobic groove of BCL-2, displacing the pro-apoptotic proteins and promoting the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells with high BCL-2 expression, while sparing normal cells with low BCL-2 expression. This selectivity is due to the differential expression of BCL-2 in cancer cells, which makes them more dependent on BCL-2 for survival than normal cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as venetoclax and rituximab.
实验室实验的优点和局限性
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its high potency and selectivity also pose challenges for its use in lab experiments, as it may lead to off-target effects and toxicity. Additionally, the high cost of this compound may limit its availability for research purposes.
未来方向
There are several potential future directions for the development and use of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide. One area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection for therapy. Another area of interest is the combination of this compound with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, the development of more potent and selective BCL-2 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.
合成方法
The synthesis of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide involves several steps, including the preparation of 2,5-dimethylbenzaldehyde, piperidine, and piperidinecarboxylic acid. The final step involves the condensation of 2,5-dimethylbenzaldehyde and piperidinecarboxylic acid to form the target compound, this compound. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for large-scale production.
科学研究应用
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound induces apoptosis in cancer cells with high BCL-2 expression, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). Clinical trials have demonstrated the efficacy of this compound in treating CLL and NHL, leading to its approval by the US FDA for these indications.
属性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-6-12(2)14(8-11)10-17-7-3-4-13(9-17)15(16)18/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVWBPVEWZASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)

![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)


![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)
![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)
![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

